G7a protein
Description
The G7a protein, encoded by the G7a gene (also known as VARS), is a human valyl-tRNA synthetase (ValRS) located within the class III region of the major histocompatibility complex (MHC) on chromosome 6p21.3 . This cytoplasmic enzyme belongs to the class I aminoacyl-tRNA synthetase family, catalyzing the attachment of valine to its cognate tRNA during protein synthesis. The this compound comprises 1,265 amino acids (molecular mass: ~140 kDa) and shares structural hallmarks of class I tRNA synthetases, including the Rossmann fold (evidenced by conserved motifs: His-Ile-Gly-His and Lys-Met-Ser-Lys-Ser) . Sequence alignments reveal high homology with valyl-tRNA synthetases from Bacillus stearothermophilus (42% identity), Escherichia coli (38%), and Saccharomyces cerevisiae (48.3%), underscoring evolutionary conservation .
Properties
CAS No. |
144515-61-7 |
|---|---|
Molecular Formula |
C12H21NO6 |
Synonyms |
G7a protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds/Proteins
Comparison with Valyl-tRNA Synthetases Across Species
Valyl-tRNA synthetases (ValRS) are essential for translational fidelity. Below is a comparative analysis of G7a with homologs from other species:
Key Findings :
- The catalytic core (Rossmann fold) is highly conserved, enabling ATP-dependent tRNA charging.
Comparison with Other Human Aminoacyl-tRNA Synthetases
Class I tRNA synthetases (e.g., tyrosyl-, isoleucyl-) share the Rossmann fold but differ in substrate specificity. For example:
- Tyrosyl-tRNA synthetase (TyrRS) : Smaller (~40 kDa), lacks the extended N-terminal domain seen in G7a, and is implicated in immune signaling .
- Isoleucyl-tRNA synthetase (IleRS) : Shares ATP-binding motifs but has distinct tRNA recognition mechanisms .
G7a in the MHC Class III Region
The MHC class III region hosts immune-related genes (e.g., complement proteins, cytokines).
Comparison with Non-Homologous "G7a" Entities
The term "G7a" appears in unrelated contexts, necessitating clarification:
- Phospholipase A2 (PLA2) G7a : A secreted enzyme in the PLA2 family (G7 subtype) with distinct sequence and function (lipid hydrolysis) .
- SARS-CoV-2 Inhibitor (Compound G7a) : A small-molecule antiviral targeting the spike-hACE2 interaction (EC50 = 9.08 μM), unrelated to the ValRS protein .
- Cryptococcus aureus G7a : A marine yeast strain used in single-cell protein production .
Notes on Conflicting Nomenclature
The term "G7a" is context-dependent. For the G7a protein (ValRS), comparisons should focus on tRNA synthetases or MHC-linked proteins. References to antiviral "G7a" pertain to a distinct small molecule and require separate analysis .
Q & A
Q. What are the standard methods to detect and quantify G7a protein in cellular samples?
Methodological Answer: G7a (Valyl-tRNA synthetase, ValRS) can be quantified using enzyme-linked immunosorbent assays (ELISA) optimized for specificity. Key steps include:
- Sample Preparation : Dilute lysates in appropriate buffers to avoid matrix interference (e.g., plasma/serum diluted 1:100) .
- Antibody Selection : Use polyclonal antibodies targeting conserved epitopes (e.g., anti-VARS antibodies validated for cross-reactivity in human, mouse, and rat models) .
- Validation : Include controls for nonspecific binding (e.g., empty wells, isotype-matched antibodies).
- Alternative Methods : Western blotting (for qualitative analysis) or immunofluorescence (for subcellular localization studies) .
Q. How can researchers determine the structural domains of this compound?
Methodological Answer: Structural analysis combines computational and experimental approaches:
- Homology Modeling : Use tools like Chimera to align G7a sequences (e.g., human ValRS, UniProt ID: P26640) with solved structures of homologous proteins (e.g., phosphomannomutases with ~50% sequence identity) .
- X-ray Crystallography : Co-crystallize G7a with substrates (e.g., tRNA/valine) to resolve catalytic (synthetic active site) and editing (CP1 domain) regions .
- Sequence Analysis : Leverage databases like STRING to identify conserved motifs (e.g., Rossmann fold in class-I aminoacyl-tRNA synthetases) .
Advanced Research Questions
Q. How to investigate the editing activity of this compound in correcting misacylated tRNAs?
Methodological Answer: Editing activity can be assayed via:
- In Vitro Kinetic Assays : Incubate G7a with misacylated tRNA (e.g., Val-tRNA) and measure deacylation rates using radiolabeled valine .
- Mutagenesis : Introduce point mutations (e.g., CP1 domain) to disrupt editing and compare hydrolysis rates to wild-type .
- Single-Turnover Experiments : Use stopped-flow spectroscopy to monitor real-time editing dynamics .
Key Finding : G7a's CP1 domain hydrolyzes noncognate amino acids (e.g., threonine mischarged on tRNA), ensuring translational fidelity .
Q. What experimental approaches are used to study G7a's interaction with elongation factors like EF-1?
Methodological Answer: Protein interaction networks are analyzed through:
- Co-immunoprecipitation (Co-IP) : Crosslink G7a-EF-1 complexes in cell lysates and isolate using anti-G7a antibodies .
- Structural Biology : Cryo-EM can resolve the G7a-EF-1 complex to identify binding interfaces .
- Functional Assays : Measure aminoacylation efficiency in EF-1 knockdown cells to assess complex dependency .
Q. How to analyze the evolutionary conservation of G7a across species?
Methodological Answer: Use SeqAPASS (Sequence Alignment to Predict Across Species Susceptibility):
- Input G7a sequences (e.g., human ValRS) to generate conservation scores across taxa .
- Filter results by taxonomic group (e.g., vertebrates) to identify critical conserved residues (e.g., catalytic sites).
- Validate predictions with cross-species functional assays (e.g., yeast complementation studies) .
Q. How do researchers address contradictions in genetic association studies involving G7a polymorphisms?
Methodological Answer: Conflicting results (e.g., MGP G7A polymorphism and diabetic nephropathy ) require:
- Power Analysis : Ensure adequate sample size (e.g., >500 cases/controls) to detect minor allele effects.
- Functional Validation : Link polymorphisms (e.g., promoter region SNPs) to G7a expression levels via qRT-PCR or luciferase assays .
- Meta-Analysis : Pool data from independent cohorts to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
